molecular formula C25H32N8O B1683774 Milciclib CAS No. 802539-81-7

Milciclib

Katalognummer B1683774
CAS-Nummer: 802539-81-7
Molekulargewicht: 460.6 g/mol
InChI-Schlüssel: RXZMYLDMFYNEIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Milciclib is a potent, small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), tropomyosin receptor kinases, and Src family kinases controlling cell growth and malignant progression of cancer . It has demonstrated safety and tolerability in 316 patients with advanced solid cancers in Phase 1 and 2 studies and also exhibited positive clinical responses .


Molecular Structure Analysis

The molecular formula of Milciclib is C25H32N8O . It has a molecular weight of 460.57 . The IUPAC name for Milciclib is N,1,4,4-tetramethyl-8-[4-(4-methylpiperazin-1-yl)phenylamino]-1H,4H,5H-pyrazolo[4,3-h]quinazoline-3-carboxamide .


Physical And Chemical Properties Analysis

Milciclib has a molecular weight of 460.57 and a molecular formula of C25H32N8O . It’s a synthetic organic compound .

Wissenschaftliche Forschungsanwendungen

Application in Hepatocellular Carcinoma (HCC)

  • Summary of Application : Milciclib has been used as a monotherapy in advanced HCC . It is a potent, small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), tropomycin receptor kinases, and Src family kinases controlling cell growth and malignant progression of cancer .
  • Results or Outcomes : Milciclib has demonstrated safety and tolerability in 316 patients with advanced solid cancers in Phase 1 and 2 studies and also exhibited positive clinical responses . In a Phase 2a trial involving 28 patients with advanced HCC, Milciclib showed positive safety, tolerability, and efficacy data .

Application in Non-Small Cell Lung Cancer (NSCLC)

  • Summary of Application : Milciclib has been used in combination with gemcitabine for NSCLC . The combination of Milciclib and gemcitabine showed significant disease stabilization and suggested that Milciclib can reverse gemcitabine-resistance in NSCLC refractory solid tumors .
  • Results or Outcomes : Clinical data from a Phase I dose-escalation study with the combination of Milciclib and gemcitabine showed significant disease stabilization . The clinical response in the NSCLC patient was particularly promising .

Application in Thymic Cancer

  • Summary of Application : Milciclib has been used in the treatment of thymic cancer . It is a potent, small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), tropomycin receptor kinases, and Src family kinases controlling cell growth and malignant progression of cancer .
  • Results or Outcomes : Milciclib has demonstrated safety and tolerability in 316 patients with advanced solid cancers in Phase 1 and 2 studies and also exhibited positive clinical responses . In two successfully completed Phase 2 thymic cancer trials, Milciclib successfully increased overall survival and met both primary and secondary endpoints .

Zukünftige Richtungen

Milciclib has shown promising results in clinical trials, particularly in combination with gemcitabine for treating non-small cell lung cancer (NSCLC) subjects with pan KRAS-positive mutations . The results warrant further clinical development .

Relevant Papers Several papers have been published on Milciclib. One paper discusses the association of PAFAH1B3 with poor prognosis and T-cell exhaustion microenvironment in hepatocellular carcinoma . Another paper discusses a phase I trial that evaluated the safety and tolerability of Milciclib in combination with gemcitabine in patients with refractory solid tumors .

Eigenschaften

IUPAC Name

N,1,4,4-tetramethyl-8-[4-(4-methylpiperazin-1-yl)anilino]-5H-pyrazolo[4,3-h]quinazoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N8O/c1-25(2)14-16-15-27-24(29-20(16)22-19(25)21(23(34)26-3)30-32(22)5)28-17-6-8-18(9-7-17)33-12-10-31(4)11-13-33/h6-9,15H,10-14H2,1-5H3,(H,26,34)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZMYLDMFYNEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CN=C(N=C2C3=C1C(=NN3C)C(=O)NC)NC4=CC=C(C=C4)N5CCN(CC5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80230186
Record name Milciclib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80230186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Milciclib

CAS RN

802539-81-7
Record name Milciclib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0802539817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Milciclib Maleate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16232
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Milciclib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80230186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MILCICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/688000M8S8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Milciclib
Reactant of Route 2
Reactant of Route 2
Milciclib
Reactant of Route 3
Reactant of Route 3
Milciclib
Reactant of Route 4
Reactant of Route 4
Milciclib
Reactant of Route 5
Reactant of Route 5
Milciclib
Reactant of Route 6
Reactant of Route 6
Milciclib

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.